An In-depth Technical Guide to the Chemical and Physical Properties of Methomyl
An In-depth Technical Guide to the Chemical and Physical Properties of Methomyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for modeling, safety assessment, and environmental fate analysis.
Chemical Identity and Structure
Methomyl, with the IUPAC name methyl N-(methylcarbamoyloxy)ethanimidothioate, is a white crystalline solid characterized by a slight sulfurous odor.[1][2][3] It belongs to the carbamate class of pesticides and functions as a reversible acetylcholinesterase inhibitor.[1][4]
| Identifier | Value |
| IUPAC Name | methyl N-(methylcarbamoyloxy)ethanimidothioate[1] |
| CAS Number | 16752-77-5[2][5] |
| Molecular Formula | C₅H₁₀N₂O₂S[1][3] |
| Molecular Weight | 162.21 g/mol [1][2] |
| Synonyms | Lannate, Nudrin, S-methyl N-(methylcarbamoyloxy) thioacetimidate[2][6] |
| Chemical Structure | (Z)-Methomyl is the thermodynamically favored isomer[7][8] |
Physicochemical Properties
The physicochemical properties of methomyl are crucial for understanding its environmental behavior, including its transport, persistence, and bioavailability. These properties are summarized in the tables below.
Physical Properties
| Property | Value | Conditions |
| Physical State | Crystalline solid[6][9] | Ambient |
| Color | White[9] | - |
| Odor | Slight sulfurous[2][9] | - |
| Melting Point | 77 - 79 °C (172 - 174 °F)[1][3][9] | - |
| Boiling Point | Decomposes above 136 °C[10] | - |
| Density | 1.2946 g/cm³[1][3] | at 24-25 °C[1] |
| Vapor Pressure | 0.72 mPa (5.4 x 10⁻⁶ mmHg)[9][11] | at 25 °C[9] |
| Henry's Law Constant | 2.1 × 10⁻¹¹ atm·m³/mol[9] | at 25 °C |
Solubility Properties
| Property | Value | Conditions |
| Water Solubility | 54.7 - 58.0 g/L[1][2][9] | at 25 °C[1][2] |
| Methanol Solubility | 1000 g/L[9] | at 25 °C |
| Acetone Solubility | 720 - 730 g/L[6][9] | at 25 °C |
| Ethanol Solubility | 420 g/L[9] | at 25 °C |
| Isopropanol Solubility | 220 g/L[9] | at 25 °C |
| Toluene Solubility | 30 g/L[9] | at 25 °C |
| Octanol-Water Partition Coefficient (log Kₒw) | 0.6 - 1.24[9][12] | - |
Experimental Protocols
The following sections detail generalized methodologies for determining key physicochemical properties of methomyl. These protocols are based on standard laboratory techniques and OECD guidelines.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a Thiele tube or a digital melting point apparatus.[2][3]
-
Sample Preparation: A small amount of dry, finely powdered methomyl is packed into a capillary tube to a height of 1-2 mm.[6]
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a calibrated thermometer. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil) within a Thiele tube.[3]
-
Heating: The side arm of the Thiele tube is heated gently and uniformly with a Bunsen burner. The heating rate should be slow (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[3]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[13]
-
Apparatus Setup (Digital Apparatus): The prepared capillary is inserted into the heating block of the apparatus. The heating rate is set, and the sample is observed through a magnifying lens. The start and end temperatures of melting are recorded automatically or manually.[2]
Water Solubility Determination (Flask Method - OECD 105)
This method is suitable for substances with solubilities above 10⁻² g/L, such as methomyl.[11][14][15]
-
Equilibration: An excess amount of methomyl is added to a flask containing purified water (e.g., deionized).
-
Temperature Control: The flask is agitated in a constant temperature bath, maintained at a standard temperature, typically 20 °C or 25 °C, for a sufficient duration to reach equilibrium (e.g., 24-48 hours).[11][16]
-
Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solid settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.
-
Concentration Analysis: The concentration of methomyl in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
-
Replicates: The experiment is performed in replicate to ensure the precision of the measurement. The pH of the solution should also be recorded.
Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)
This protocol determines the log Kₒw, a measure of a chemical's lipophilicity.[17]
-
Solvent Preparation: 1-Octanol (B28484) and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Test Solution Preparation: A stock solution of methomyl is prepared in either water or 1-octanol.
-
Partitioning: A measured volume of the stock solution is added to a separatory funnel containing known volumes of both pre-saturated 1-octanol and water. The ratio of the volumes is chosen based on the expected Kₒw.[17]
-
Equilibration: The funnel is shaken gently for a period sufficient to reach equilibrium, avoiding the formation of emulsions.
-
Phase Separation: The mixture is allowed to stand until the octanol (B41247) and water layers are clearly separated. Centrifugation may be used to aid separation.
-
Concentration Analysis: The concentration of methomyl in both the aqueous and octanol phases is determined by a suitable analytical method like HPLC.[17]
-
Calculation: The Kₒw is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kₒw).
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
Methomyl exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This diagram illustrates the mechanism of reversible inhibition through carbamylation.[1][12][18]
Caption: Mechanism of reversible acetylcholinesterase (AChE) inhibition by methomyl.
Experimental Workflow: Physicochemical Characterization
This diagram outlines a logical workflow for the physicochemical characterization of a chemical entity like methomyl.
Caption: A generalized workflow for physicochemical property testing of a chemical.
References
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pennwest.edu [pennwest.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. ira.agroscope.ch [ira.agroscope.ch]
- 8. pure.au.dk [pure.au.dk]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Determination of octanol-water partition coefficients by an HPLC method for anticonvulsant structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 12. Carbaryl - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. filab.fr [filab.fr]
- 15. oecd.org [oecd.org]
- 16. Water Solubility | Scymaris [scymaris.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
